1,3-双(2,6-二异丙苯基)-1,3,2-二氮杂磷杂环-2-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

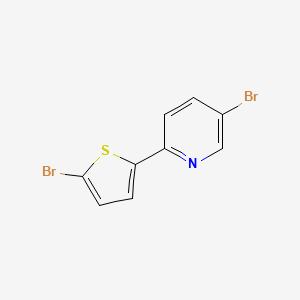

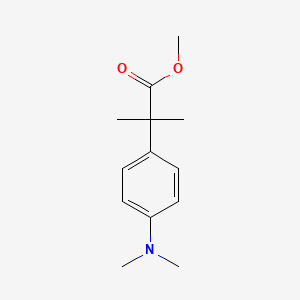

1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide, also known as BDPO, is a phosphonium salt that has been widely used in scientific research due to its unique properties. It is a versatile reagent that can be used in a variety of organic reactions, including the synthesis of amino acids, peptides, and other biologically active compounds. BDPO is also used as a catalyst in the synthesis of organic compounds and as a reagent in the preparation of pharmaceuticals.

科学研究应用

晶体结构分析

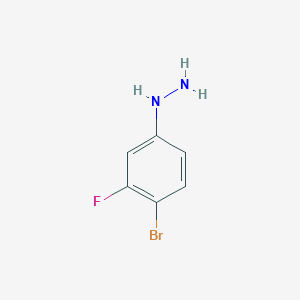

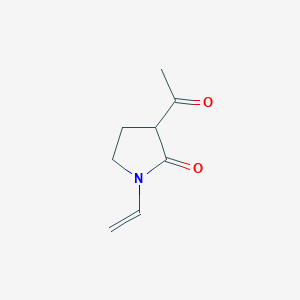

1,3-双(2,6-二异丙苯基)-1,3,2-二氮杂磷杂环-2-氧化物表现出与金属结合和抑制胆碱酯酶(一种在神经冲动传递中至关重要的酶)的能力。类似二氮杂磷杂环的晶体结构通过 X 射线衍射确定,揭示了一个略微褶皱的五元环,其中包含磷、氮和碳原子,磷原子周围的配位几乎呈四面体 (Gholivand 和 Mojahed,2008 年).

有机金属衍生物的合成

该化合物可用于制备有机金属衍生物。例如,通过环缩合反应合成的 1,3-双(2,6-二异丙苯基)-5-甲基-1,3-二氮杂-4,6-二硼苯可以进一步去质子化以生成有机金属衍生物。这种转化对于理解苯基型碳负离子和 N 杂环卡宾之间的关系非常重要 (Krahulic 等人,2009 年).

二氮杂硼环的 C 官能化

该化合物显示出对 1,3,2-二氮杂硼环进行 C 官能化的潜力。这通过涉及金属交换的反应得到证明,展示了对金属氯化物消除的稳定性,这为进一步的化学操作开辟了途径 (Giziroğlu 等人,2008 年).

聚合催化活性

由 1,3-双(2,6-二异丙苯基) 相关化合物合成的三氮杂骨架配体的铝配合物在 ε-己内酯的开环聚合中显示出显着的催化活性。这一发现对于在聚合物科学中开发新催化剂至关重要 (Bakthavachalam 和 Reddy,2013 年).

不对称催化应用

源自类似化合物的的手性双(1,3,2-二氮杂磷杂环)在不对称催化中显示出前景。例如,在某些底物的氢化反应中,它们已实现高达 96% ee 的对映选择性,表明它们在不对称合成工艺中的潜力 (Arribas 等人,2013 年).

属性

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-1,3,2-diazaphospholidin-2-ium 2-oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2OP/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28(30(27)29)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20H,15-16H2,1-8H3/q+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGJPWAXZUCDHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([P+]2=O)C3=C(C=CC=C3C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2OP+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479504 |

Source

|

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-oxo-1,3,2-diazaphospholidin-2-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

854929-36-5 |

Source

|

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-oxo-1,3,2-diazaphospholidin-2-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular formula, weight, and structure of 1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide?

A1: 1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide has the molecular formula C26H39N2OP and a molecular weight of 426.57 g/mol []. The structure features a diazaphospholidine ring with a phosphorus atom bonded to two nitrogen atoms, an oxygen atom (forming a P=O bond), and a chlorine atom. The nitrogen atoms are each linked to a 2,6-diisopropylphenyl group. The crystal structure of this compound has been determined and reported [].

Q2: How is 1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide synthesized?

A2: This compound is prepared by reacting N,N′-2,6-diisopropylphenyl-ethane-1,2-diamine with trichlorophosphine, followed by hydrolysis []. This reaction sequence initially forms the corresponding 2-chloro-1,3,2-diazaphospholidine, which is then hydrolyzed to yield the desired 2-oxide.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1280800.png)

![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)